Monodispersity Prolongs Circulation Half-Life
In a head-to-head study comparing monodisperse PEG36 and polydisperse PEG2k coatings on gold nanoparticles (AuNPs), the monodisperse formulation exhibited a significantly prolonged blood circulation half-life [1]. The half-life of monodisperse PEG36-AuNPs was measured at 23.6 ± 2.3 hours, compared to only 8.8 ± 0.7 hours for polydisperse PEG2k-AuNPs. This difference is attributed to the uniform PEG layer of the monodisperse coating, which minimizes non-specific protein adsorption and subsequent clearance by the reticuloendothelial system (RES).
2.68-fold increase
| Evidence Dimension | Blood Circulation Half-Life (t1/2) |
|---|---|
| Target Compound Data | 23.6 ± 2.3 hours |
| Comparator Or Baseline | Polydisperse mPEG2k-SH coated AuNPs: 8.8 ± 0.7 hours |
| Quantified Difference | 2.68-fold increase (14.8 hours longer) |
| Conditions | PEGylated gold nanoparticles (PEG-AuNPs) administered intravenously to tumor-bearing mice; pharmacokinetics analysis. |
Why This Matters
For procurement, this quantitative 2.7-fold extension in half-life translates directly into a longer therapeutic window for encapsulated drugs and greater tumor accumulation, making DSPE-PEG36-based formulations a superior choice for developing long-circulating nanomedicines.
- [1] Gao, X. et al. (2024). 'Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles.' *RSC Advances*, 14(29): 20757-20764. DOI: 10.1039/D4RA03805A. View Source
